molecular formula C20H22Cl2N2O4S B11139022 2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11139022
M. Wt: 457.4 g/mol
InChI Key: OETQZOWVOBUDEM-UHFFFAOYSA-N
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Description

2-[2-(2,4-Dichlorophenoxy)acetamido]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic organic compound. It is known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its complex structure, which includes a benzothiophene core, a dichlorophenoxy group, and an acetamido linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,4-dichlorophenoxy)acetamido]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. One common method starts with the preparation of 2,4-dichlorophenoxyacetic acid, which is then converted into its corresponding acyl chloride using reagents like phosphorus pentachloride (PCl5) . This acyl chloride is then reacted with an amine, such as 2-methoxyethylamine, to form the acetamido derivative. The final step involves the cyclization of this intermediate with a suitable thiophene derivative under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,4-Dichlorophenoxy)acetamido]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can reduce the carbonyl groups to alcohols.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-[2-(2,4-Dichlorophenoxy)acetamido]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2,4-Dichlorophenoxy)acetamido]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its combination of a benzothiophene core and a dichlorophenoxyacetamido group, which imparts distinct chemical and biological properties. Its ability to inhibit both COX-2 and c-Met kinase makes it a promising candidate for anti-inflammatory and anticancer therapies.

Properties

Molecular Formula

C20H22Cl2N2O4S

Molecular Weight

457.4 g/mol

IUPAC Name

2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C20H22Cl2N2O4S/c1-27-9-8-23-19(26)18-13-4-2-3-5-16(13)29-20(18)24-17(25)11-28-15-7-6-12(21)10-14(15)22/h6-7,10H,2-5,8-9,11H2,1H3,(H,23,26)(H,24,25)

InChI Key

OETQZOWVOBUDEM-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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